Fibrinogen-Binding Peptide

Catalog No.
S678968
CAS No.
137235-80-4
M.F
C25H39N7O8
M. Wt
565.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fibrinogen-Binding Peptide

CAS Number

137235-80-4

Product Name

Fibrinogen-Binding Peptide

IUPAC Name

(4S)-4-amino-5-[[(2S)-1-[[(2S,3S)-1-[(2S)-2-[[(1S)-1-carboxyethyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C25H39N7O8

Molecular Weight

565.6 g/mol

InChI

InChI=1S/C25H39N7O8/c1-4-13(2)20(24(38)32-9-5-6-18(32)23(37)29-14(3)25(39)40)31-22(36)17(10-15-11-27-12-28-15)30-21(35)16(26)7-8-19(33)34/h11-14,16-18,20H,4-10,26H2,1-3H3,(H,27,28)(H,29,37)(H,30,35)(H,31,36)(H,33,34)(H,39,40)/t13-,14-,16-,17-,18-,20-/m0/s1

InChI Key

VWJLJHZPMZGDDV-HOCDWTQPSA-N

SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCC(=O)O)N

Synonyms

Glu-His-Ile-Pro-Ala, glutamyl-histidyl-isoleucyl-prolyl-alanine

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCC(=O)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCC(=O)O)N

Inhibition of Platelet Aggregation and Adhesion

Studies have explored GHIP's ability to inhibit platelet aggregation, a process where platelets clump together forming blood clots. Research suggests that GHIP acts as an antagonist to the fibrinogen receptor on platelets, preventing them from binding to fibrinogen, a protein essential for clot formation [1]. This mechanism could potentially reduce the risk of thrombosis (blood clots) formation.

  • [1] The peptide Glu-His-Ile-Pro-Ala binds fibrinogen and inhibits platelet aggregation and adhesion to fibrinogen and vitronectin. )

Fibrinogen-Binding Peptide is a specific peptide that interacts with fibrinogen, a key protein in the blood coagulation process. Fibrinogen, produced by the liver, plays a crucial role in hemostasis by converting to fibrin during clot formation. The Fibrinogen-Binding Peptide is derived from the fibrinogen molecule itself and is designed to bind specifically to fibrinogen, influencing its structural conformation and biological activity.

The binding of Fibrinogen-Binding Peptide to fibrinogen induces significant conformational changes in the fibrinogen structure. This interaction facilitates the conversion of fibrinogen to fibrin, accelerating clotting processes. The peptide's binding can also lead to increased lateral association of fibrin monomers, enhancing the stability of the resulting fibrin network .

Fibrinogen-Binding Peptide exhibits several biological activities:

  • Clot Formation: By binding to fibrinogen, it promotes faster clot formation.
  • Platelet Interaction: The peptide can inhibit or modulate the binding of fibrinogen to platelet receptors, which is crucial for platelet aggregation and thrombus formation .
  • Inflammatory Response: It plays a role in mediating immune responses by interacting with integrins on platelets and leukocytes .

Fibrinogen-Binding Peptides can be synthesized through various methods:

  • Solid-Phase Peptide Synthesis: This is a common method where amino acids are sequentially added to a growing peptide chain attached to a solid support.
  • Liquid-Phase Synthesis: In this method, peptides are synthesized in solution, allowing for easier purification.
  • Recombinant DNA Technology: This method involves using genetically modified organisms to produce the peptide, ensuring high purity and yield.

Fibrinogen-Binding Peptide has several important applications:

  • Therapeutics: It can be utilized in developing anticoagulant drugs that prevent excessive clotting.
  • Diagnostic Tools: The peptide can be used in assays to measure fibrinogen levels or activity in clinical settings.
  • Research: It serves as a valuable tool for studying coagulation mechanisms and platelet function.

Studies have shown that Fibrinogen-Binding Peptide interacts with various components involved in hemostasis:

  • Platelet Integrins: The peptide can modulate interactions between fibrinogen and integrins on platelets, affecting aggregation .
  • Fibrin Polymerization: Research indicates that it may inhibit or alter the polymerization process of fibrin, which is critical for clot stability .

Fibrinogen-Binding Peptide shares similarities with several other peptides that interact with fibrinogen but has unique characteristics that differentiate it:

Compound NameSimilarityUnique Features
Glycyl-L-prolyl-L-arginyl-L-prolineBinds to fibrinogenHigh affinity for both fibrinogen and fragment D
Fibrin Knob PeptideInteracts with fibrinogenSpecifically designed to prevent self-binding
Synthetic Fibrin InhibitorInhibits fibrin polymerizationTargets specific binding sites on fibrinogen

Fibrinogen-Binding Peptide is unique due to its specific sequence derived from the γ-chain of fibrinogen, which allows it to induce conformational changes leading to enhanced clotting while also modulating platelet interactions more effectively than other similar compounds .

Fibrinogen, a 340 kDa glycoprotein composed of paired Aα, Bβ, and γ chains, plays a dual role in hemostasis: as a precursor to fibrin clots and a ligand for platelet integrin αIIbβ3. The γ-chain’s C-terminal domain (γC, residues 151–411) contains the primary platelet-binding motif (GAKQAGDV, residues 400–406), which engages αIIbβ3 to mediate platelet aggregation. This interaction is allosterically regulated by metal ions at the integrin’s metal ion-dependent adhesion site (MIDAS) and adjacent to MIDAS (ADMIDAS).

Key Features of γC Peptide Binding:

  • Extended Binding Interface: Unlike RGD motifs, the γC peptide adopts a β-strand conformation spanning 15 Å, with Asp406 coordinating the MIDAS Mg²⁺ and Val411 engaging the ADMIDAS Ca²⁺.
  • Dual Receptor Functionality: While αIIbβ3 binds γC peptides, αvβ3 recognizes RGD sequences in fibrinogen’s α-chain, enabling cooperative clot formation.

Historical Development of Synthetic Fibrinogen-Binding Peptides

The rational design of fibrinogen-binding peptides began in the 1990s, driven by the need to inhibit pathological thrombosis. Early efforts focused on:

Milestones in Peptide Design:

  • γ-Chain Mimetics: The dodecapeptide HHLGGAKQAGDV (γ400–411) was identified as the minimal αIIbβ3-binding motif, inhibiting fibrinogen binding with an IC₅₀ of 48–180 μM.
  • Hydropathic Anticomplementarity: Peptides like EHIPA (Glu-His-Ile-Pro-Ala) were designed by reverse-translating vitronectin mRNA, yielding inhibitors of platelet adhesion and aggregation.
  • RGD Hybridization: Substituting Ala407 in γ400–411 with Arg produced RGDAKQAGDV, enhancing inhibitory potency (IC₅₀: 0.2–0.8 μM).

Classification and Nomenclature

Fibrinogen-binding peptides are classified based on origin and mechanism:

Table 1: Classification of Fibrinogen-Binding Peptides

ClassRepresentative SequenceMolecular Weight (Da)Primary TargetFunction
Native γC PeptidesHHLGGAKQAGDV1,189.3αIIbβ3Platelet aggregation inhibition
Synthetic AnticomplementarityEHIPA (Glu-His-Ile-Pro-Ala)565.63Vitronectin/fibrinogenDual inhibition of adhesion
RGD-Hybrid PeptidesRGDAKQAGDV1,042.1αIIbβ3/αvβ3Enhanced affinity (IC₅₀: 0.2 μM)

Nomenclature follows ICHT guidelines, with γ-chain residues numbered from the mature protein’s N-terminus.

The primary sequence of fibrinogen-binding peptides represents a critical determinant of their biological activity and specificity. The most extensively studied fibrinogen-binding peptide is the pentapeptide with the sequence Glutamic acid-Histidine-Isoleucine-Proline-Alanine, commonly designated by its single-letter amino acid code sequence [1] [2]. This peptide was designed using the anticomplementarity hypothesis as a presumptive mimic of the vitronectin binding site on the platelet fibrinogen receptor [8] [17].

The molecular formula of this fibrinogen-binding peptide is Carbon twenty-five Hydrogen thirty-nine Nitrogen seven Oxygen eight, with a molecular weight of 565.62 daltons [1] [2] [3]. The Chemical Abstracts Service registry number for this compound is 137235-80-4 [2] [8] [17]. The peptide exists as a trifluoroacetate salt form, which results in a slightly higher molecular weight of 679.6 grams per mole when accounting for the trifluoroacetic acid component [3].

Sequence Conservation and Structural Motifs

Analysis of fibrinogen-binding sequences reveals several conserved structural motifs that are crucial for biological activity. The carboxy-terminal region of the fibrinogen gamma chain contains the sequence Lysine-Glutamine-Alanine-Glycine-Aspartic acid-Valine, which represents the primary fibrinogen-binding site recognized by integrin alpha-two-b beta-three [4] [21]. This sequence exhibits remarkable conservation across species and represents the minimal recognition unit for platelet receptor binding [4].

The fibrinogen molecule itself contains multiple potential binding sites for various peptides and proteins. The amino-terminal regions of fibrin alpha and beta chains contain specific sequences that mediate polymerization interactions. Studies on synthetic peptides corresponding to these regions have identified the tetrapeptide Glycine-Proline-Arginine-Proline as a potent inhibitor of fibrin polymerization, with an association constant of approximately five times ten to the fourth power when binding to fibrinogen [5].

Peptide SequenceMolecular Weight (Da)Binding TargetAssociation Constant
Glutamic acid-Histidine-Isoleucine-Proline-Alanine565.62FibrinogenNot specified
Glycine-Proline-Arginine-ProlineNot specifiedFibrinogen/Fragment D~5×10⁴
Lysine-Glutamine-Alanine-Glycine-Aspartic acid-ValineNot specifiedIntegrin alpha-two-b beta-threeVariable

Amino Acid Properties and Functional Contributions

The individual amino acid residues within fibrinogen-binding peptides contribute specific chemical and physical properties that determine binding affinity and specificity. Glutamic acid, the amino-terminal residue of the pentapeptide, is a negatively charged, hydrophilic amino acid with a side chain containing a carboxyl group [42]. This residue likely contributes to electrostatic interactions with positively charged regions on the fibrinogen molecule or its receptors.

Histidine represents a unique amino acid with moderate hydrophobicity and the ability to exist in both protonated and deprotonated states at physiological conditions, given its side chain containing an imidazole ring with a dissociation constant of approximately 6 [42]. The presence of histidine in the second position of the fibrinogen-binding peptide suggests its importance in providing conformational flexibility and potential metal coordination capabilities.

Isoleucine is a hydrophobic, branched-chain amino acid that contributes to the overall hydrophobic character of the peptide [42]. Proline, known for its unique cyclic structure that restricts backbone flexibility, often induces turns or kinks in peptide structures [42]. The carboxy-terminal alanine residue provides a small, hydrophobic side chain that may contribute to binding pocket interactions [42].

Secondary and Tertiary Structure Determinants

The secondary and tertiary structural characteristics of fibrinogen-binding peptides are fundamental to their recognition and binding mechanisms. Structural studies have revealed that these peptides often adopt specific conformations when bound to their target molecules, which differ significantly from their solution-phase structures.

Conformational Analysis of Bound States

Nuclear magnetic resonance spectroscopy studies have provided detailed insights into the conformational preferences of fibrinogen-binding peptides when complexed with their target proteins. Transferred nuclear Overhauser effect measurements have revealed specific intramolecular distance constraints that define the bound-state conformations of these peptides [29]. The interactions involve positively charged residues such as arginine and histidine, along with several hydrophobic residues, which are crucial to the binding process [29].

The conformational flexibility of peptide chains is primarily limited to rotations about bonds leading to alpha-carbon atoms, due to the rigid nature of the amide peptide bond [27]. This restriction results from nitrogen electron pair delocalization into the carbonyl group, which imparts significant double bond character between the carbonyl carbon and nitrogen [27]. This structural constraint keeps peptide linkages relatively planar and resistant to conformational changes [27].

Structural Determinants in Fibrinogen Complexes

High-resolution crystallographic studies of fibrinogen fragments complexed with peptide ligands have revealed the specific structural arrangements that govern recognition. The crystal structure of recombinant fibrinogen fragment gamma-Carbon thirty containing residues gamma 143-411 complexed with the tetrapeptide Glycine-Proline-Arginine-Proline has provided detailed information about the polymerization pocket [11]. The conformational change of the gamma chain upon peptide binding is localized and subtle, with minimal alteration to the protein backbone [11].

The binding involves specific amino acid residues including Aspartic acid 364, Arginine 375, Histidine 340, and Glutamine 329, whose side chains move several angstroms to accommodate peptide binding [11]. These movements result in the rearrangement of a network of hydrogen bonds and salt linkages that stabilize the polymerization pocket [11]. The predominance of ionic interactions in peptide binding is consistent with experimental observations showing that the polymerization process involves formation of new hydrogen bonds between adjacent fibrin molecules [11].

Molecular Dynamics and Flexibility

Extensive molecular dynamics simulations of fibrinogen have revealed extraordinary flexibility of the molecule, resulting in large bending motions of the coiled-coil regions [26]. These simulations demonstrate that fibrinogen exhibits significant conformational heterogeneity in solution, with the structure consisting of a complex conformational landscape with multiple local minima [18]. The flexibility is particularly pronounced at specific hinge points linked to non-helical segments in the coiled-coil region of the gamma chain [26].

The dynamic nature of fibrinogen structure has important implications for peptide binding mechanisms. The conformational flexibility allows for induced-fit binding modes, where both the peptide and the target protein undergo structural adjustments to optimize binding interactions [26]. This flexibility may explain the entropy penalty observed in fibrinogen binding kinetics, where the binding process, while enthalpy-favorable, must overcome an entropy-dominated activation energy barrier [34] [35].

Binding Site Topology in Fibrinogen Molecules

The topological organization of binding sites within fibrinogen molecules determines the specificity and affinity of peptide interactions. Fibrinogen exhibits a complex three-dimensional architecture with multiple distinct binding regions that can accommodate various peptide ligands.

Primary Binding Site Architecture

The primary fibrinogen-binding site for platelet integrin alpha-two-b beta-three is located at the carboxy terminus of the gamma chain, specifically residues 400-411 [21] [22]. This region adopts a specific topology that creates a complementary binding interface for the integrin receptor. Crystal structure analyses have revealed that this binding site is characterized by an extended conformation that positions key amino acid residues for optimal interaction with the integrin [4].

The binding site topology involves multiple contact points between the peptide ligand and the fibrinogen molecule. The gamma chain residue Lysine 406 forms a charged hydrogen bond to alpha-two-b residue Aspartic acid 224, functionally equivalent to the arginine residue found in Arginine-Glycine-Aspartic acid motifs [4]. The Alanine-Glycine-Aspartic acid moiety of the gamma chain adopts a conformation identical to that of Arginine-Glycine-Aspartic acid sequences [4].

Structural Organization of Fragment Regions

Fibrinogen can be structurally divided into distinct fragments that exhibit different binding characteristics for peptide ligands. Fragment D, comprising the distal nodular regions of the molecule, interacts specifically with certain peptides, while Fragment E, representing the central domain, shows different binding preferences [14]. Pull-down assays have demonstrated that Fragment D interacts with beta-amyloid peptides, while Fragment E does not bind these sequences [14].

The Fragment D region contains multiple potential binding sites organized in a specific topological arrangement. The binding sites are present on three extended loops that form a cavity with numerous negatively charged side chains [13]. This arrangement creates a complementary binding surface for positively charged peptide ligands. The topology of these binding sites allows for the accommodation of various peptide conformations while maintaining specificity for particular sequence motifs.

Binding Site Accessibility and Regulation

The accessibility of fibrinogen binding sites is regulated by conformational changes that occur during physiological processes. The conversion of fibrinogen to fibrin exposes cryptic binding sites that are not available in the native fibrinogen conformation [15]. These newly exposed sites are located in the amino-terminal alpha chain segment spanning residues 20-88, which becomes accessible upon thrombin cleavage or fibrinogen adsorption to surfaces [15].

Binding RegionResidue RangeAccessibilityPrimary Ligands
Gamma chain carboxy terminus400-411ConstitutiveIntegrin alpha-two-b beta-three
Alpha chain amino terminus20-88Cryptic/InducedPlasminogen activator inhibitor-1
Fragment D cavityMultiple loopsVariableVarious peptides
Central E domain143-411ConstitutivePolymerization peptides

The topological arrangement of binding sites also influences the cooperative binding effects observed with multiple peptide ligands. The spatial separation between different binding regions allows for simultaneous occupation by multiple peptides without steric interference [19]. The thrombin-binding sites located on the funnel-shaped domain are separated by approximately 35 angstroms, enabling accommodation of two thrombin molecules simultaneously [19].

Allosteric Effects and Binding Site Communication

The binding site topology in fibrinogen molecules exhibits allosteric communication between distant regions. Binding of peptides to one site can influence the conformation and accessibility of other binding sites through long-range conformational changes [26]. This allosteric regulation is mediated by the flexible coiled-coil regions that connect the different domains of the fibrinogen molecule.

The primary mechanism through which fibrinogen-binding peptides inhibit fibrin polymerization involves competitive binding to the D regions of fibrin(ogen) molecules. The D regions, which represent the terminal globular domains of the fibrinogen molecule, contain constitutively accessible binding sites that are essential for intermolecular fibrin assembly [1] [2] [3].

Structural Organization of D Region Binding Sites

The fibrinogen D region comprises a complex three-dimensional architecture containing multiple binding pockets that serve as recognition sites for different molecular interactions. The most extensively characterized binding site is hole 'a', located within the γ-nodule of the D region [4] [5]. This binding pocket exhibits a strongly negative electrostatic potential that is complementary to the positively charged knob 'A' sequence exposed upon thrombin cleavage of fibrinopeptide A [4].

Crystal structure analysis has revealed that hole 'a' is formed by a deep binding pocket containing several critical amino acid residues that directly interact with fibrinogen-binding peptides [4]. The key residues include γAsp364, which forms ionic interactions with the amino terminus of bound peptides, γGln329, which provides hydrogen bonding contacts, and γHis340, which contributes to the overall binding architecture [4]. Additional hot spots for peptide binding encompass the regions γTrp315-Trp330, γTrp335-Asn365, and γPhe295-Thr305, which collectively form the binding interface [6].

Peptide Binding Mechanisms and Affinities

The tetrapeptide glycyl-L-prolyl-L-arginyl-L-proline demonstrates high-affinity binding to fibrinogen with a dissociation constant of approximately 25 μM and an association constant of 5 × 10⁴ M⁻¹ [2] [7]. This peptide exhibits specific binding to fragment D with one binding site per D fragment and two binding sites per intact fibrinogen molecule [2] [7]. The binding interaction is characterized by predominantly ionic contacts, with both the positively charged amino terminus and the arginine side chain becoming buried within the protein interior upon complex formation [4].

Comparative analysis of different peptide sequences reveals structure-activity relationships that highlight the importance of specific amino acid residues for binding affinity. The peptide glycyl-L-prolyl-L-arginylsarcosine shows similar potent inhibitory activity to the glycyl-L-prolyl-L-arginyl-L-proline sequence, while the tripeptide glycyl-L-prolyl-L-arginine binds less tightly and demonstrates reduced effectiveness in preventing polymerization [8] [2]. These findings demonstrate that the fourth position of the peptide significantly influences binding strength and functional activity.

Competitive Inhibition Kinetics

Fibrinogen-binding peptides function as competitive inhibitors of fibrin polymerization by occupying the same binding sites that would normally be engaged by knob 'A' sequences of adjacent fibrin molecules [9] [2]. The inhibition follows classical competitive kinetics, with significant inhibition occurring at a 1:1 molar ratio of peptide to fibrinogen and reaching maximal levels at a 100:1 ratio [9]. The competitive nature of the inhibition is demonstrated by the ability of these peptides to completely prevent clotting at millimolar concentrations and to cause significant delays in gel formation even at lower concentrations [8] [2].

The binding affinity and inhibitory potency can be enhanced through chemical modifications, as demonstrated by polyethylene glycol conjugation studies. PEGylated fibrin knob peptides show a 10-fold enhancement in anticoagulant activity compared to non-PEGylated variants, with optimal activity observed for 5 kilodalton PEG conjugates [10] [11]. This enhancement results from improved pharmacokinetic properties and potentially altered binding kinetics.

Binding Site Accessibility and Regulation

The accessibility of binding sites within the D region is subject to conformational regulation that influences peptide binding efficiency. Calcium ions play a crucial role in modulating binding site conformation, with the high-affinity calcium binding site γ1 located adjacent to hole 'a' [4]. The presence of calcium affects the electrostatic environment and structural organization of the binding pocket, thereby influencing peptide binding affinity and specificity.

Fragment D studies have revealed that the preservation of native tertiary structure is essential for maintaining functional polymerization sites [12]. Denaturation experiments demonstrate that disruption of the native conformation through treatment with guanidine hydrochloride irreversibly destroys both the inhibitory function and binding affinity for fibrin monomer [12]. These findings emphasize the importance of proper protein folding for maintaining the structural integrity of binding sites.

Peptide SequenceTarget ProteinDissociation Constant (Kd)Binding Sites per Molecule
Gly-Pro-Arg-Pro (GPRP)Fibrinogen/Fragment D25 μM / 5 × 10⁴ M⁻¹2 (fibrinogen), 1 (fragment D)
Gly-His-Arg-Pro (GHRP)Fibrinogen Fragment D140 μMNot specified
Gly-Pro-Arg-SarFibrinogenNot specifiedNot specified
Gly-Pro-ArgFibrinogenWeaker than GPRPLess than GPRP
GPRPAAC-PEG (5 kDa)Fibrinogen10-fold enhanced vs non-PEGylatedNot specified

Disruption of Knob-Hole Interactions (A:a and B:b)

The disruption of knob-hole interactions represents a fundamental mechanism by which fibrinogen-binding peptides prevent fibrin polymerization. These interactions, designated as A:a and B:b based on the complementary binding between knobs and holes, constitute the primary non-covalent forces that drive fibrin assembly into organized three-dimensional networks [13] [14] [3].

Molecular Architecture of Knob-Hole Complexes

The knob-hole interactions involve highly specific complementary binding between exposed polymerization sites on fibrin molecules. Knob 'A', containing the glycine-proline-arginine sequence, interacts with hole 'a' in the γ-nodule, while knob 'B', containing the glycine-histidine-arginine-proline sequence, engages with hole 'b' in the β-nodule [13] [14] [3]. These interactions exhibit distinct biophysical properties that reflect their different functional roles in fibrin assembly.

Molecular dynamics simulations have revealed that A:a and B:b knob-hole complexes possess roughly equal strength under static conditions, but display markedly different dissociation kinetics when subjected to mechanical force [13] [14]. The strength of these interactions is sensitive to environmental conditions, including pH, temperature, and ionic strength, which affect the electrostatic and hydrogen bonding networks that stabilize the complexes [13] [14].

Force Spectroscopy Analysis of Bond Strength

Single-molecule force spectroscopy experiments using laser tweezers have provided quantitative measurements of knob-hole interaction strengths. A:a interactions exhibit rupture forces of 90-100 piconewtons, demonstrating strong and stable binding characteristics [15] [3]. In contrast, B:b interactions show rupture forces of only 15-20 piconewtons, representing approximately 6-fold weaker binding strength compared to A:a interactions [15].

The A:a knob-hole bonds display remarkable catch-slip bond behavior, where the bond strength initially increases with applied tensile force before decreasing at higher forces [16]. This unusual mechanical response is mediated by the movable flap region (residues γ295-305) that serves as a tension sensor, triggering conformational changes that enhance binding affinity under moderate mechanical stress [16]. The catch-slip transition occurs at forces of 30-40 piconewtons and provides a mechanism for strengthening fibrin networks under physiological shear conditions [16].

Structural Mechanisms of Bond Disruption

The disruption of knob-hole interactions by fibrinogen-binding peptides occurs through direct competition for binding sites and induced conformational changes that destabilize the interaction interface. Peptides such as glycyl-L-prolyl-L-arginyl-L-proline effectively block hole 'a' sites, preventing the formation of A:a interactions that are essential for fibrin polymerization [1] [2].

During forced dissociation of knob-hole complexes, similar structural changes occur in both holes 'a' and 'b', including elongation of loop I, stretching of the interior region, and translocation of the moveable flap [13] [14]. The disruption process does not follow an all-or-none transition but rather proceeds through distinct two-step or single-step pathways with or without intermediate states [13] [14]. This complexity reflects the multiple contact points and cooperative binding effects that stabilize these protein-protein interactions.

pH and Temperature Dependencies

The stability and dissociation kinetics of knob-hole interactions exhibit significant sensitivity to pH and temperature variations. At pH 7, knob-hole bonds are stronger, tighter, and more brittle compared to pH 5 conditions [13] [14]. The B:b knob-hole bonds show particularly pronounced pH sensitivity, being weaker, looser, and more compliant than A:a bonds at pH 7 but becoming stronger, tighter, and less compliant at pH 5 [13] [14].

Temperature effects on knob-hole interactions reveal counterintuitive strengthening at elevated temperatures. Bonds are stronger at 37°C compared to 25°C due to helix-to-coil transitions in loop I that help stabilize the interactions [13] [14]. This temperature dependence has important implications for the physiological relevance of peptide inhibition mechanisms under body temperature conditions.

Allosteric Effects on Binding Site Conformation

Fibrinogen-binding peptides can induce allosteric conformational changes that extend beyond the immediate binding site and affect the overall structure and function of the fibrin(ogen) molecule. These allosteric effects represent a sophisticated mechanism of regulation that can amplify the inhibitory impact of peptide binding.

The binding of peptides to hole 'b' sites disrupts nearby calcium binding sites, demonstrating the interconnected nature of binding events within the D region [17] [18] [19]. Specifically, the binding of glycyl-L-histidyl-L-arginyl-L-proline to hole 'b' causes the loss of a previously identified calcium site, indicating that peptide binding induces structural rearrangements that propagate beyond the immediate interaction interface [17] [18] [19].

Interaction TypeBinding StrengthTemperature Effect (37°C vs 25°C)Key Structural Features
A:a (GPRP-hole a)90-100 pN (rupture force)Stronger at 37°CγAsp364, γGln329, γHis340 interactions
B:b (GHRP-hole b)15-20 pN (rupture force)Stronger at 37°Cβ-nodule binding, Ca²⁺ site disruption
A:a Single Molecule ForceStrong and stableCatch-slip bond behaviorMovable flap (γ295-305) sensor
B:b Single Molecule Force6-fold weaker than A:aWeaker catch behaviorDifferent dissociation pathway

Allosteric Effects on Fibrinogen Conformation

Allosteric regulation represents a sophisticated mechanism through which fibrinogen-binding peptides can modulate protein function by inducing conformational changes that propagate throughout the molecular structure. These effects extend far beyond the immediate binding site and can fundamentally alter the accessibility, affinity, and functionality of distant binding sites and functional domains [20] [21] [22].

Molecular Basis of Allosteric Regulation

The allosteric effects of fibrinogen-binding peptides arise from the interconnected nature of protein domains and the cooperative binding interactions that stabilize the fibrinogen structure. The fibrinogen molecule exhibits extensive intramolecular interactions between different domains, creating a network of structural communications that can transmit conformational changes across large distances within the protein [23] [24].

Studies of fibrinogen structure reveal that the molecule exists as a conformational heterodimer with inherent asymmetry that may be functionally significant [23]. The central E region contains intertwined domain structures that form extensive contact areas between the two molecular halves, creating a tightly bound complex that can undergo coordinated conformational changes [23]. This structural organization provides a framework for allosteric communication between binding sites and functional domains.

Calcium-Mediated Allosteric Effects

Calcium binding plays a crucial role in mediating allosteric effects within the fibrinogen structure. The molecule contains multiple calcium binding sites with different affinities and functional roles [25]. The high-affinity calcium binding site γ1 is located near hole 'a' and influences the conformation of the binding pocket [4] [25]. The β2 calcium binding site is positioned near hole 'b' and becomes disrupted upon peptide binding, demonstrating direct allosteric coupling between ligand binding and calcium coordination [25].

The disruption of calcium binding sites by fibrinogen-binding peptides can have cascading effects on protein stability and function. Loss of calcium coordination can destabilize local protein structure and alter the electrostatic environment of nearby binding sites [25]. These changes can propagate through the protein structure via networks of hydrogen bonds and salt bridges, ultimately affecting distant functional sites.

Conformational Changes in Domain Organization

Fibrinogen-binding peptides can induce significant changes in the relative orientations and interactions of protein domains. The αC domains, which normally interact intramolecularly with each other and with the central E region in fibrinogen, can dissociate and undergo transitions to intermolecular interactions upon fibrin formation [24]. Peptide binding may accelerate or modify these transitions by altering the stability of intramolecular interactions.

The flexible nature of certain fibrinogen regions, including the carboxy-terminal portions of the γ chains, makes them particularly susceptible to allosteric modulation [26] [27]. The intrinsically disordered character of these regions allows them to undergo disorder-to-order transitions upon binding interactions, which can be influenced by allosteric effects transmitted from distant binding sites [26].

Thermodynamic Aspects of Allosteric Regulation

The thermodynamics of allosteric regulation in fibrinogen involves complex relationships between enthalpy and entropy contributions to binding energetics. Studies of fibrinogen binding to integrin receptors reveal that the interaction is enthalpy-favorable but must overcome an entropy-dominated activation energy barrier [26]. This thermodynamic profile suggests that conformational changes associated with binding involve both favorable enthalpic contributions from new contacts and unfavorable entropic costs from reduced molecular flexibility.

The temperature dependence of fibrinogen interactions provides insights into the thermodynamic basis of allosteric effects. Van't Hoff analysis of thrombin-fibrinogen binding reveals an enthalpy of binding of -24 ± 3 kcal/mol and an entropy of -55 ± 11 cal mol⁻¹ deg⁻¹ [28]. These values indicate that binding involves the formation of multiple favorable contacts but requires significant restriction of molecular motion, consistent with allosteric conformational changes.

Propagation of Structural Changes

The propagation of allosteric effects through the fibrinogen structure involves multiple molecular mechanisms. Hydrogen bonding networks can transmit conformational changes through cascades of bond breakage and formation [4]. Salt bridge rearrangements can alter electrostatic interactions and domain orientations [4]. Hydrophobic interactions can undergo reorganization that affects protein stability and binding site accessibility.

The movable flap region in the γ-nodule serves as a key structural element for transmitting allosteric signals [16]. This region can undergo large-amplitude conformational changes in response to binding events or mechanical stress, effectively serving as a molecular switch that modulates the accessibility and affinity of nearby binding sites [16]. The coupling between flap movement and binding site conformation provides a mechanism for long-range allosteric communication.

Functional Consequences of Allosteric Modulation

The allosteric effects induced by fibrinogen-binding peptides can have profound functional consequences that extend beyond simple competitive inhibition. Changes in domain orientations can affect the accessibility of binding sites for other proteins, potentially modulating interactions with platelets, other fibrinogen molecules, or fibrinolytic enzymes [20]. Alterations in protein flexibility can influence the kinetics of conformational transitions required for functional activity.

The integration of allosteric effects with other regulatory mechanisms creates opportunities for sophisticated control of fibrinogen function. The combination of direct competitive binding, allosteric conformational changes, and calcium-mediated regulation provides multiple levels of control that can fine-tune the protein's response to different physiological conditions and therapeutic interventions.

Binding Site ComponentStructural RolePeptide Binding EffectFunctional Consequence
Hole a (γ-nodule)Primary GPRP binding pocketConformational closure around GPRPDrives fibrin polymerization
Hole b (β-nodule)GHRP binding pocketConformational changes, Ca²⁺ lossLateral aggregation enhancement
γAsp364 (critical residue)Key ionic interaction with knob ASalt bridge formation with αGly1Essential for polymerization
Calcium binding site γ1High-affinity Ca²⁺ coordinationStabilizes γ-nodule structureStructural integrity
Calcium binding site β2Disrupted by hole b occupancyAbolished upon GHRP bindingAllosteric regulation

XLogP3

-3.1

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

7

Exact Mass

565.28601123 g/mol

Monoisotopic Mass

565.28601123 g/mol

Heavy Atom Count

40

Sequence

One Letter Code: EHIPA

Other CAS

137235-80-4

Wikipedia

Glutamyl-histidyl-isoleucyl-prolyl-alanine

Dates

Last modified: 04-14-2024

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